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Introduction

Volixibat (formerly SHP626 or LUMO002) is a minimally absorbed, orally administered, potent,
and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known
as the ileal bile acid transporter (IBAT).[1][2] By inhibiting ASBT in the terminal ileum, Volixibat
blocks the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[2][3]
This leads to a significant increase in the excretion of bile acids in feces, which in turn
stimulates the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool.
[3] This mechanism of action underlies its investigation as a therapeutic agent for cholestatic
liver diseases and non-alcoholic steatohepatitis (NASH).[1][2] This technical guide provides a
comprehensive overview of the pharmacodynamics of Volixibat in preclinical models, with a
focus on quantitative data, detailed experimental protocols, and visual representations of its
mechanism and experimental workflows.

Mechanism of Action

Volixibat competitively inhibits the ASBT, a transporter primarily located on the luminal surface
of enterocytes in the terminal ileum.[1] This inhibition disrupts the reabsorption of approximately
95% of bile acids from the intestine.[3] The subsequent increase in fecal bile acid excretion
leads to a depletion of the systemic bile acid pool. To compensate, the liver upregulates the
synthesis of new bile acids from cholesterol, a process for which the enzyme cholesterol 7a-
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hydroxylase (CYP7A1) is the rate-limiting step. The increased synthesis of bile acids from
cholesterol can lead to a reduction in hepatic and systemic cholesterol levels.

Signaling Pathway of Volixibat's Action
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Caption: Mechanism of action of Volixibat.

Preclinical Pharmacodynamics in a NASH Model

A key preclinical study evaluated the effects of Volixibat in a well-established mouse model of
NASH, the LdlIr-/-.Leiden mouse fed a high-fat diet (HFD).[4] This model recapitulates many of
the key features of human NASH, including obesity, dyslipidemia, and the histological
hallmarks of steatosis, inflammation, and fibrosis.[4]

Quantitative Effects of Volixibat in Ldlr-/-.Leiden Mice

The following tables summarize the key quantitative findings from a 24-week study of Volixibat
in HFD-fed LdIr-/-.Leiden mice.[4]
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Table 1: Effect of Volixibat on Fecal and Plasma Bile Acids

Volixibat (5 Volixibat (15 Volixibat (30
Parameter HFD Control
mg/kg) mglkg) mglkg)
Total Fecal Bile
, 1.8+0.2 41+05 59+0.6 7.2+0.8
Acids (umol/g)
Total Plasma Bile
25.6+3.1 189+25 154+1.9 128+15

Acids (UM)

p <0.05 vs HFD
Control

Table 2: Effect of Volixibat on Liver Histology (NAFLD Activity Score)

Histological Parameter HFD Control Volixibat (30 mg/kg)
Steatosis (0-3) 28+0.1 21+0.2
Lobular Inflammation (0-3) 19+0.2 1.3+0.2
Hepatocyte Ballooning (0-2) 15+0.2 0.8+0.1
NAFLD Activity Score (NAS) 6.2+0.3 42+04

*p < 0.05 vs HFD Control

Table 3: Effect of Volixibat on Hepatic Lipid Content

HFD Control (pg/mg

Volixibat (30 mg/kg)

Lipid Species . .
protein) (ng/mg protein)

Triglycerides 125.4 +15.2 85.1+10.3

Cholesteryl Esters 35.8+4.1 22.7+29

*p < 0.05 vs HFD Control

Experimental Protocols
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Ldir-/-.Leiden Mouse Model of NASH

This protocol is based on the methodology described by Salic et al., 2019.[4]

Animal Model: Male LdlIr-/-.Leiden mice are used. These mice have a genetic predisposition

to dyslipidemia.

» Diet: At the start of the study, mice are switched from a standard chow diet to a high-fat diet
(HFD) containing 45 kcal% fat, typically from lard, to induce obesity and NASH.

» Volixibat Administration: Volixibat is administered orally, typically by admixing it into the
HFD at the desired concentrations (e.g., 5, 15, and 30 mg/kg of body weight).

o Study Duration: The study is conducted for a period of 24 weeks to allow for the
development of significant NASH pathology.

¢ Qutcome Measures:

o Metabolic Parameters: Body weight, food intake, plasma lipids (cholesterol, triglycerides),
glucose, and insulin are monitored at regular intervals.

o Fecal and Plasma Bile Acids: Feces and blood are collected to quantify bile acid levels.

o Liver Histology: At the end of the study, livers are harvested, fixed in formalin, and
embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for
histological evaluation.

o Hepatic Lipid Content: A portion of the liver is frozen for the biochemical quantification of
triglycerides and cholesteryl esters.

o Gene Expression Analysis: Another portion of the liver is snap-frozen in liquid nitrogen and
stored at -80°C for RNA isolation and subsequent gene expression analysis.

Experimental Workflow for Preclinical Evaluation of
Volixibat in a NASH Model
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Caption: Preclinical NASH model workflow.

Histological Assessment: NAFLD Activity Score (NAS)

The NAFLD Activity Score (NAS) is a semi-quantitative scoring system used to assess the
histological features of NAFLD. The score is the unweighted sum of the scores for steatosis,
lobular inflammation, and hepatocyte ballooning.

¢ Steatosis (0-3):

[¢]

0: <5% of hepatocytes affected

[e]

1: 5-33% of hepatocytes affected

[e]

2: >33-66% of hepatocytes affected

o

3: >66% of hepatocytes affected
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e Lobular Inflammation (0-3):
o 0: No inflammatory foci
o 1: <2 foci per 200x field
o 2:2-4 foci per 200x field
o 3: >4 foci per 200x field

e Hepatocyte Ballooning (0-2):
o 0: None
o 1: Few ballooned cells

o 2: Many cells/prominent ballooning

Quantification of Fecal Bile Acids by LC-MS/MS

This is a general protocol for the quantification of fecal bile acids.

o Sample Preparation: A known weight of lyophilized feces is homogenized in an extraction
solvent (e.g., 75% ethanol). An internal standard (a deuterated bile acid) is added to each
sample.

o Extraction: The homogenate is centrifuged, and the supernatant containing the bile acids is
collected.

o LC-MS/MS Analysis: The extracted bile acids are separated by reverse-phase liquid
chromatography and detected by tandem mass spectrometry in multiple reaction monitoring
(MRM) mode.

o Quantification: The concentration of each bile acid is determined by comparing its peak area
to that of the internal standard and a standard curve of known bile acid concentrations.

Hepatic Gene Expression Analysis by RNA Sequencing

This is a general protocol for RNA sequencing of liver tissue.
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* RNA Isolation: Total RNA is extracted from frozen liver tissue using a commercial kit.

o Library Preparation: An mRNA sequencing library is prepared from the total RNA. This
typically involves poly(A) selection of mMRNA, fragmentation, reverse transcription to cDNA,
and ligation of sequencing adapters.

e Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.

» Data Analysis: The sequencing reads are aligned to a reference genome, and the expression
level of each gene is quantified. Differential gene expression analysis is then performed to
identify genes that are up- or downregulated by Volixibat treatment.

Summary and Conclusion

Preclinical studies in the LdIr-/-.Leiden mouse model of NASH demonstrate that Volixibat
effectively engages its target, the apical sodium-dependent bile acid transporter, leading to a
dose-dependent increase in fecal bile acid excretion.[4] This primary pharmacodynamic effect
is associated with favorable downstream consequences, including a reduction in plasma bile
acids, and significant improvements in liver histology, as evidenced by a decrease in the
NAFLD Activity Score, and a reduction in hepatic lipid accumulation.[4] These findings from
preclinical models provide a strong rationale for the clinical development of Volixibat for the
treatment of cholestatic liver diseases and NASH. Further research will continue to elucidate
the full therapeutic potential of this targeted approach to modulating bile acid homeostasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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